molecular formula C4H12Sn B1198279 Tetramethyltin CAS No. 594-27-4

Tetramethyltin

Cat. No.: B1198279
CAS No.: 594-27-4
M. Wt: 178.85 g/mol
InChI Key: VXKWYPOMXBVZSJ-UHFFFAOYSA-N
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Description

Tetramethyltin, also known as tetramethylstannane, is an organometallic compound with the chemical formula Sn(CH₃)₄. It is a colorless liquid that is one of the simplest organotin compounds. This compound is primarily used in the field of organic synthesis and has applications in various industrial processes .

Preparation Methods

Tetramethyltin is synthesized through the reaction of the Grignard reagent methylmagnesium iodide with tin tetrachloride. The reaction proceeds as follows :

4CH3MgI+SnCl4(CH3)4Sn+4MgICl4 \text{CH}_3\text{MgI} + \text{SnCl}_4 \rightarrow (\text{CH}_3)_4\text{Sn} + 4 \text{MgICl} 4CH3​MgI+SnCl4​→(CH3​)4​Sn+4MgICl

In this reaction, tin tetrachloride is synthesized by reacting tin metal with chlorine gas. The resulting this compound is a volatile and toxic liquid, requiring careful handling in the laboratory .

Chemical Reactions Analysis

Tetramethyltin undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various organotin oxides.

    Substitution: It can undergo substitution reactions with halides to form compounds such as trimethyltin chloride.

SnCl4+3(CH3)4Sn4(CH3)3SnCl\text{SnCl}_4 + 3 (\text{CH}_3)_4\text{Sn} \rightarrow 4 (\text{CH}_3)_3\text{SnCl} SnCl4​+3(CH3​)4​Sn→4(CH3​)3​SnCl

    Reduction: this compound can be reduced to form lower oxidation state organotin compounds.

Common reagents used in these reactions include halides, oxidizing agents, and reducing agents. The major products formed from these reactions are various organotin halides and oxides .

Scientific Research Applications

Synthesis and Organic Chemistry

Organic Synthesis
Tetramethyltin serves as a key reagent in organic synthesis, particularly in transition-metal mediated reactions. It is utilized to convert acid chlorides into methyl ketones and aryl halides into aryl methyl ketones through palladium-catalyzed coupling reactions:SnMe4+RCOClRCOMe+Me3SnCl\text{SnMe}_4+\text{RCOCl}\rightarrow \text{RCOMe}+\text{Me}_3\text{SnCl}This reaction highlights the compound's utility in forming carbon-carbon bonds, which is essential in synthesizing complex organic molecules .

Precursor to Methyltin Compounds
this compound acts as a precursor to trimethyltin chloride and other methyltin halides via the Kocheshkov redistribution reaction. This process is crucial for producing stabilizers used in polyvinyl chloride (PVC) applications:SnCl4+3 CH3)4Sn4 CH3)3SnCl\text{SnCl}_4+3\text{ CH}_3)_4\text{Sn}\rightarrow 4\text{ CH}_3)_3\text{SnCl}These methyltin compounds are vital for enhancing the thermal stability of PVC, preventing degradation during processing and use .

Material Science Applications

Surface Functionalization
In material science, this compound is employed for surface functionalization. When vaporized, it reacts with silica to create grafted organotin surfaces: CH3)4Sn+SiOHSiOSn CH3)3+MeH\text{ CH}_3)_4\text{Sn}+\equiv \text{SiOH}\rightarrow \equiv \text{SiOSn CH}_3)_3+\text{MeH}This reaction can occur at elevated temperatures, allowing for the modification of various substrates, including zeolites and other porous materials .

Photovoltaics
this compound has been utilized in the photovoltaic industry for producing transparent conductive oxide films on glass substrates. These films are essential for enhancing the efficiency of solar cells by improving light transmission while maintaining electrical conductivity .

Toxicology and Environmental Impact

Despite its utility, this compound poses significant health risks. Studies indicate that exposure can lead to severe physiological effects, including neurotoxicity and organ damage. The compound is rapidly dealkylated in biological systems to trimethyltin, which exhibits pronounced neurotoxic effects .

Case Study 1: Photovoltaic Cell Manufacturing

In a study conducted by Brookhaven National Laboratory, this compound was evaluated for its role in creating transparent conductive oxide layers in photovoltaic cells. The research highlighted both the efficiency gains from using this compound and the necessary precautions due to its toxicity. Recommendations included implementing stringent emission controls to mitigate health risks associated with exposure .

Case Study 2: NMR Spectroscopy Analysis

A detailed investigation using high-resolution NMR spectroscopy examined this compound's molecular structure in both gas and liquid phases. This study provided insights into the nuclear magnetic shieldings of hydrogen, carbon, and tin nuclei within the compound, contributing valuable data for quantum chemical calculations .

Mechanism of Action

The mechanism of action of tetramethyltin involves its interaction with various molecular targets and pathways. As an organometallic compound, it can interact with biological macromolecules, leading to potential toxic effects. The exact molecular targets and pathways involved in its action are still under investigation .

Comparison with Similar Compounds

Tetramethyltin can be compared with other similar compounds, such as:

This compound is unique due to its relatively simple structure and its use as a precursor for various organotin compounds.

Biological Activity

Tetramethyltin (TMT), a compound of tin with the formula C4_4H12_{12}Sn, has garnered attention due to its biological activities and potential toxicological effects. This article delves into the compound's biological activity, including its mechanisms of action, cytotoxic effects, and implications for health.

This compound is a clear, colorless liquid that belongs to the category of organotin compounds. Its structure consists of a tin atom bonded to four methyl groups, which significantly influences its reactivity and interaction with biological systems. The compound is classified under hazardous agents due to its neurotoxic properties and potential for causing severe health issues upon exposure .

Mechanisms of Biological Activity

This compound exhibits various biological activities primarily through its neurotoxic effects. The following mechanisms have been identified:

  • Neurotoxicity : TMT is known to cause significant neurotoxic effects, including convulsions, bradycardia, and hypertension upon inhalation exposure. Studies have indicated that it can lead to brain cell damage and affect the limbic system .
  • Cytotoxicity : Research shows that TMT can induce cell death in various cell lines. For instance, in studies involving human cancer cell lines, TMT demonstrated dose-dependent cytotoxic effects, leading to a significant reduction in cell viability .
  • Metabolic Disruption : TMT has been observed to interfere with glucose metabolism in cells, which is crucial for energy production in both normal and cancerous cells. This disruption is linked to the inhibition of glucose transporters such as GLUT-1 .

Case Study 1: Cytotoxic Effects on Cancer Cells

A recent study evaluated the cytotoxic effects of TMT on CAL-27 (oral squamous carcinoma) and MCF-10A (non-tumorigenic breast epithelial) cells. The findings revealed:

  • At concentrations of 5 µM and above, TMT significantly inhibited cell viability in CAL-27 cells.
  • In MCF-10A cells, TMT exhibited milder cytotoxicity compared to CAL-27 cells, suggesting a selective effect on tumorigenic cells .

Case Study 2: Neurotoxic Effects in Animal Models

Inhalation studies conducted on mice indicated that exposure to lethal concentrations of TMT resulted in severe neurological symptoms, including:

  • Lachrymation
  • Convulsions
  • Long-term memory loss
    These findings underscore the potential risks associated with occupational exposure to TMT .

Toxicological Data

The following table summarizes key toxicological data related to this compound:

Parameter Value
Oral LD50 (rat)195–331 mg/kg
Inhalation LCLo (mouse)2,550 mg/m³/10 min
TLV (ACGIH)0.1 mg/m³ as Sn
STEL (ACGIH)0.2 mg/m³ as Sn
Chronic Exposure EffectsMemory loss, rage behavior

Q & A

Q. (Basic) How is tetramethyltin used as an internal reference in NMR spectroscopy, and what methodological considerations ensure accuracy?

This compound (Sn(CH₃)₄) is widely employed as a chemical shift reference in both ¹H and ¹¹⁹Sn NMR due to its sharp, well-defined signals. For ¹H NMR, residual proton signals in deuterated solvents are typically used alongside this compound’s methyl proton resonance (δ = 0 ppm). For ¹¹⁹Sn NMR, this compound serves as the primary reference (δ = 0 ppm), with shifts reported relative to its signal . Methodological rigor requires:

  • Calibration of the NMR instrument using a pure this compound sample.
  • Verification of solvent compatibility (e.g., CDCl₃ or DMSO-d₆) to avoid signal overlap.
  • Temperature control to minimize signal broadening due to molecular motion .

Q. (Advanced) What factors influence the thermal decomposition kinetics of this compound, and how can contradictory logA-factor data be resolved?

Thermal decomposition of Sn(CH₃)₄ is sensitive to bond symmetry and substituent effects. Studies show that reducing symmetric Sn–CH₃ bonds (e.g., in dimethyltin dichloride) lowers the pre-exponential factor (logA) by ~1.4 units due to reduced energy dispersion in transition states . Contradictions in logA values (e.g., 15.7 for Sn(CH₃)₄ vs. 16.0 for tetraethyltin) arise from:

  • Experimental conditions (carrier gas, temperature range).
  • Computational approximations in transition-state modeling.
    Resolution strategies :
  • Replicate experiments in inert carrier systems (e.g., toluene) to isolate decomposition pathways .
  • Apply density functional theory (DFT) to model bond dissociation energies and validate experimental logA trends .

Q. (Basic) What safety protocols are critical when handling this compound in laboratory settings?

This compound is highly toxic and pyrophoric. Key protocols include:

  • Use of inert atmosphere (N₂/Ar) gloveboxes for storage and handling.
  • Immediate neutralization of spills with sand or vermiculite, followed by 10% aqueous NaOH treatment.
  • Personal protective equipment (PPE): flame-resistant lab coats, nitrile gloves, and face shields .

Q. (Advanced) How do relativistic effects impact the NMR shielding parameters of this compound, and what computational methods account for these effects?

Relativistic effects significantly influence ¹¹⁹Sn NMR shielding due to tin’s high atomic mass. The relativistic polarization propagator approach (RelPPA) at the random-phase approximation (RPA) level accurately predicts shielding constants by:

  • Incorporating scalar and spin-orbit relativistic corrections.
  • Using this compound’s experimental chemical shift (δ = 0 ppm) as a reference to calibrate theoretical σ(Sn) values .
    Methodological steps :
  • Perform relativistic DFT calculations with basis sets like Dyall.v3z.
  • Validate against experimental shifts for Sn(CH₃)₄ derivatives (e.g., Sn(CH₂CH₃)₄) .

Q. (Basic) What spectroscopic techniques are essential for characterizing this compound’s purity and structural integrity?

  • ¹H/¹¹⁹Sn NMR : Confirm absence of decomposition products (e.g., trimethyltin chloride).
  • Gas chromatography-mass spectrometry (GC-MS) : Detect volatile impurities (e.g., residual solvents).
  • Elemental analysis : Verify C/H/Sn ratios within ±0.3% of theoretical values .

Q. (Advanced) How can computational models predict the reactivity of this compound derivatives in cross-coupling reactions?

Reactivity trends are modeled using:

  • Frontier molecular orbital (FMO) theory : Evaluate HOMO-LUMO gaps to predict nucleophilic/electrophilic behavior.
  • Natural bond orbital (NBO) analysis : Quantify Sn–C bond polarization in derivatives like Sn(CH₃)₃X (X = Cl, Br).
  • Solvent continuum models : Simulate solvent effects on reaction activation barriers (e.g., in THF vs. DMF) .

Q. (Advanced) How do steric and electronic effects in this compound derivatives influence their catalytic applications?

Steric bulk from methyl groups limits coordination flexibility, while electronic effects modulate Lewis acidity. For example:

  • Steric effects : Sn(CH₃)₄ is less effective in Suzuki-Miyaura coupling than less symmetric SnR₃X due to hindered substrate access.
  • Electronic effects : Electron-withdrawing substituents (e.g., Sn(CH₃)₃Cl) enhance electrophilicity, improving transmetallation rates.
    Validation : Compare turnover frequencies (TOF) in controlled catalysis trials .

Q. (Basic) What synthetic routes are recommended for preparing high-purity this compound?

  • Grignard route : Reaction of SnCl₄ with methylmagnesium bromide in dry diethyl ether.
  • Redistribution : Heating Sn(CH₃)₂Cl₂ with excess Sn(CH₃)₄ under vacuum.
    Key steps :
  • Purification via fractional distillation (bp 78–80°C).
  • Purity assessment via NMR and GC-MS .

Q. (Advanced) What mechanistic insights explain the divergent thermal stability of this compound vs. tetraethyltin?

Tetraethyltin (Sn(CH₂CH₃)₄) exhibits marginally higher thermal stability (logA = 16.0) than Sn(CH₃)₄ (logA = 15.7) due to:

  • Increased bond energy : Stronger Sn–C bonds in ethyl derivatives.
  • Energy dissipation : Ethyl groups provide more vibrational modes to disperse activation energy.
    Experimental validation : Perform pyrolysis-GC-MS at 725–833 K to track decomposition intermediates .

Q. (Advanced) How can NMR chemical shift contradictions in this compound complexes be resolved using relativistic quantum mechanics?

Discrepancies arise from neglecting spin-orbit coupling in non-relativistic DFT. Resolution :

  • Apply four-component relativistic DFT (e.g., DIRAC software).
  • Calibrate shielding tensors using Sn(CH₃)₄’s experimental δ(¹¹⁹Sn) = 0 ppm.
  • Compare with Pb(CH₃)₄ analogs to assess periodic trends .

Properties

IUPAC Name

tetramethylstannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/4CH3.Sn/h4*1H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

VXKWYPOMXBVZSJ-UHFFFAOYSA-N
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URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C[Sn](C)(C)C
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C4H12Sn
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Related CAS

51137-34-9
Record name Stannane, tetramethyl-, homopolymer
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DSSTOX Substance ID

DTXSID4052261
Record name Tetramethyltin
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Molecular Weight

178.85 g/mol
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Physical Description

Clear colorless liquid; [Gelest MSDS]
Record name Tetramethyltin
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Vapor Pressure

110.0 [mmHg]
Record name Tetramethyltin
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CAS No.

594-27-4
Record name Tetramethyltin
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Record name Tetramethyltin
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Record name Stannane, tetramethyl-
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Record name Tetramethyltin
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Record name TETRAMETHYLTIN
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